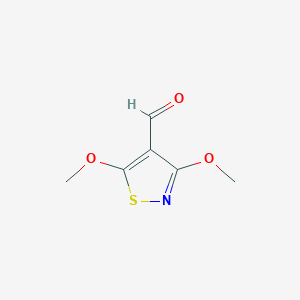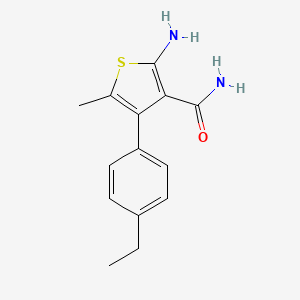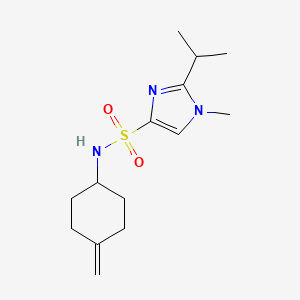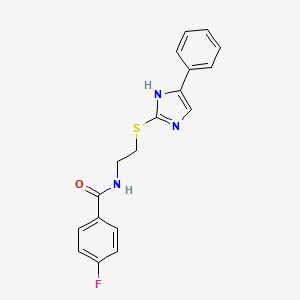![molecular formula C24H28ClN5O2S B2521259 N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide hydrochloride CAS No. 1396873-58-7](/img/structure/B2521259.png)
N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide hydrochloride" is a synthetic molecule that appears to be designed for potential therapeutic applications, possibly as an antitumor agent. This compound is not directly mentioned in the provided papers, but its structure suggests it may be related to the classes of compounds discussed in the research.
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions and other synthetic strategies to incorporate various functional groups into the core structure. For example, the synthesis of monosubstituted derivatives of antitumor agents involves the addition of methyl, methoxy, and chloro groups to acridine positions, which significantly affects their physicochemical properties and antitumor activity . Similarly, the synthesis of pyrazole derivatives can be achieved through condensation reactions of different substrates with hydrazine hydrate analogues, leading to a variety of functionalized molecules .
Molecular Structure Analysis
The molecular structure of related compounds has been supported by X-ray crystallographic data, which is crucial for understanding the three-dimensional conformation and potential interaction with biological targets . The presence of dimethylaminoethyl groups is a common feature in these molecules, which may contribute to their biological activity by influencing their ability to interact with enzymes or receptors .
Chemical Reactions Analysis
The chemical reactivity of similar compounds is often explored to extend their chemical diversity and enhance their biological properties. For instance, carboxamide derivatives can be synthesized through reactions with primary amines, leading to a series of compounds with potent cytotoxic activities . Additionally, the reaction of carboxamides with thiols or thiophenols can afford sulfur-containing heterocycles, which are of interest due to their potential pharmacological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their substituents, as seen in the structure-activity relationships of acridine derivatives, where the position of the substituent has a more significant impact than the nature of the substituent itself . The solubility, stability, and lipophilicity of these molecules are critical factors that determine their suitability as drug candidates and their ability to reach and interact with their biological targets.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
The synthesis and reactivity of compounds bearing similar structural features have been extensively explored. For instance, Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating the utility of N-(2-(dimethylamino)ethyl) carboxamide motifs in the development of potent cytotoxins against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia cells, with some compounds showing curative potential in vivo against colon tumors in mice (Deady et al., 2003). Similarly, Nassar et al. (2015) outlined an efficient method to obtain pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, highlighting the versatility of dimethylaminoethyl and methoxyphenyl groups in synthesizing compounds with significant anti-tumor activity against various cancer cell lines (Nassar et al., 2015).
Biological Activities and Therapeutic Applications
The compounds structurally related to the queried chemical exhibit a range of biological activities, underscoring their potential in drug development. Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl and thiazolopyrimidines derivatives from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their potential as therapeutic agents in treating inflammation and pain (Abu‐Hashem et al., 2020). Another study by Abdellatif et al. (2014) on pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed compounds with potent antitumor activity against the MCF-7 human breast adenocarcinoma cell line, highlighting the antitumor potential of such compounds (Abdellatif et al., 2014).
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-methyl-1-phenylpyrazole-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S.ClH/c1-16-11-12-20(31-5)21-22(16)32-24(26-21)28(14-13-27(3)4)23(30)19-15-25-29(17(19)2)18-9-7-6-8-10-18;/h6-12,15H,13-14H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIRRNLJWJIQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2521176.png)

![N-(2-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2521179.png)

![N-(1-cyanocyclopentyl)-2-[3-ethyl-4-(2-methoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2521182.png)



![1-(9-Chloro-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2521190.png)



![(2-Fluorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2521196.png)
